[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE
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Overview
Description
[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a pyrimidinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methyl-2-chloropyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidinyl sulfide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
Medicinally, this compound is explored for its anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for cell proliferation and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the pyrimidinyl sulfide moiety.
4-Methyl-2-pyrimidinyl sulfide: Contains the pyrimidinyl sulfide group but lacks the thiazole and chlorophenyl groups.
Uniqueness
The uniqueness of [2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL (4-METHYL-2-PYRIMIDINYL) SULFIDE lies in its combined structural features, which confer a range of chemical reactivities and biological activities not found in the individual components. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S2/c1-10-6-7-17-15(18-10)21-9-11-8-20-14(19-11)12-4-2-3-5-13(12)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFJQPOJRUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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